

A Head-to-Head Comparison of By241 and Other Spirooxindoles in Cancer Research

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Compound of Interest

Compound Name: By241

Cat. No.: B1192424

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In the landscape of anticancer drug discovery, spirooxindoles have emerged as a promising class of heterocyclic compounds. Their unique three-dimensional structure allows for interaction with a variety of biological targets, leading to a broad spectrum of pharmacological activities. This guide provides a head-to-head comparison of a novel steroidal spirooxindole, **By241**, with other notable spirooxindoles, focusing on their performance based on available experimental data. This objective analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the pursuit of novel cancer therapeutics.

Quantitative Performance Analysis

The antitumor activity of **By241** and other spirooxindoles has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency, is presented below. It is important to note that direct comparisons of IC₅₀ values between different studies should be made with caution due to potential variations in experimental conditions.

Table 1: In Vitro Cytotoxicity (IC₅₀ in μ M) of **By241** against Human Cancer Cell Lines[1]

Cell Line	Cancer Type	By241 IC50 (μM)
MGC-803	Gastric Cancer	2.77
BGC-803	Gastric Cancer	1.18
SMMC-7721	Hepatocellular Carcinoma	4.83
ZIP77	Hepatocellular Carcinoma	2.71
EC109	Esophageal Cancer	-
EC9706	Esophageal Cancer	-
KYSE450	Esophageal Cancer	-

By241 demonstrated potent inhibitory effects on several cancer cell lines, particularly against gastric and hepatocellular carcinoma cells, while showing less toxicity to normal human cells[1].

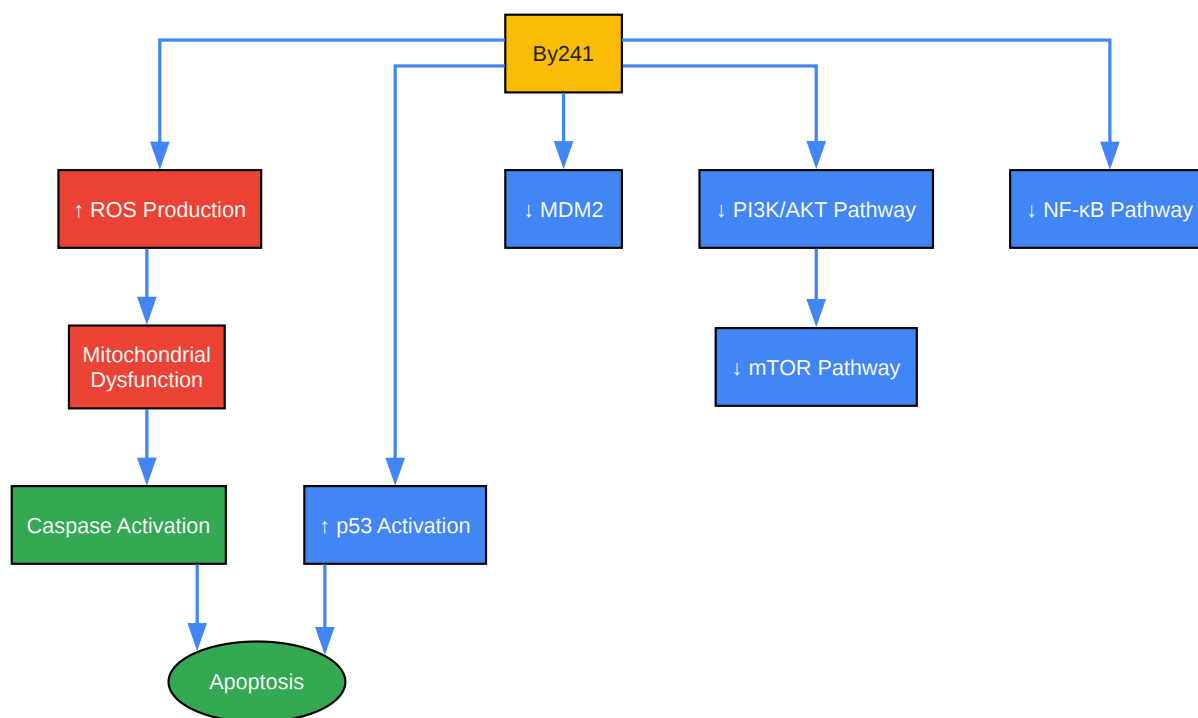
Table 2: In Vitro Cytotoxicity (IC50 in μM) of Other Selected Spirooxindoles against Various Cancer Cell Lines

Compound	Cell Line	Cancer Type	IC50 (μM)	Reference
Spirooxindole 6a	HepG2	Hepatocellular Carcinoma	6.9	[2]
PC-3	Prostate Cancer	11.8	[2]	
Spirooxindole 6e	HepG2	Hepatocellular Carcinoma	8.4	[2]
PC-3	Prostate Cancer	13.5	[2]	
Spirooxindole 6i	HepG2	Hepatocellular Carcinoma	6.3	[2]
PC-3	Prostate Cancer	17.9	[2]	
Spirooxindole 6m	HepG2	Hepatocellular Carcinoma	30.6	[2]
PC-3	Prostate Cancer	24.3	[2]	

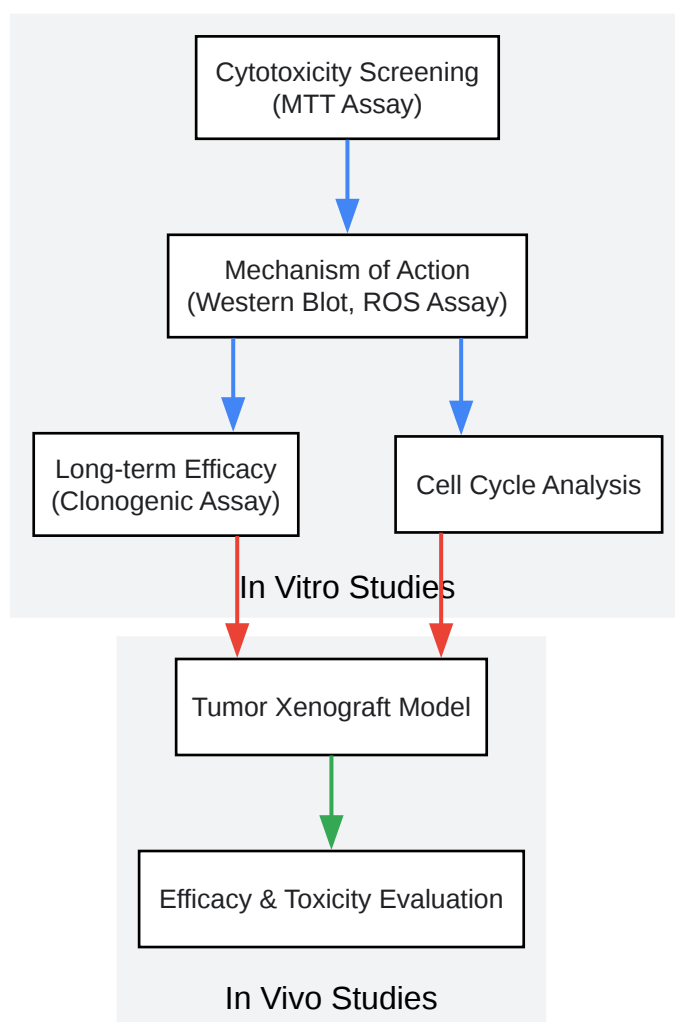
The data in Table 2 showcases the cytotoxic potential of other spirooxindole derivatives against liver and prostate cancer cells[2]. While a direct comparison with **By241** is challenging due to differing experimental setups, it highlights the general efficacy of the spirooxindole scaffold.

Mechanistic Insights and Signaling Pathways

By241 exerts its anticancer effects primarily through the induction of apoptosis mediated by reactive oxygen species (ROS)[1][3]. This mechanism involves the disruption of mitochondrial function and the activation of key signaling pathways that regulate cell death and survival.



By241 Signaling Pathway



General Workflow for Anticancer Drug Evaluation

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References

- 1. Structurally novel steroidal spirooxindole by241 potently inhibits tumor growth mainly through ROS-mediated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antitumor properties of certain spirooxindoles towards hepatocellular carcinoma endowed with antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structurally novel steroidal spirooxindole by241 potently inhibits tumor growth mainly through ROS-mediated mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
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